4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound belongs to the tetrahydroquinoline sulfonamide class, characterized by a 1,2,3,4-tetrahydroquinoline core modified with a propane-1-sulfonyl group at position 1 and a 4-bromobenzene sulfonamide moiety at position 4. Such structural features are critical for pharmacological activity, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-13-16(7-10-18(14)21)20-27(24,25)17-8-5-15(19)6-9-17/h5-10,13,20H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCDEKRJQGFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps. The initial step often includes the bromination of benzene derivatives, followed by sulfonylation reactions. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis but optimized for higher yields and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Scientific Research Applications
4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action for 4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
4-Methoxy-N-[1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide
- Structural Difference : The 4-methoxy group replaces the bromine atom in the target compound.
- Impact on Properties: Electronic Effects: Methoxy is electron-donating (+M effect), contrasting with bromine’s electron-withdrawing (-I effect). Solubility: Methoxy may improve aqueous solubility compared to bromine due to increased polarity.
4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (CAS 954023-92-8)
- Structural Difference : A benzamide group replaces the sulfonamide in the target compound.
- Acidity: Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15), influencing ionization under physiological conditions.
- Applications : Benzamides are often used in kinase inhibitors, while sulfonamides are prevalent in carbonic anhydrase or protease inhibitors .
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
- Core Structure: Features a tetrahydroisoquinoline scaffold instead of tetrahydroquinoline.
- Substituents : The trifluoroacetyl group and cyclopropylethyl-phenyl moiety introduce distinct steric and electronic profiles.
- Synthesis : Utilizes chlorosulfonation and coupling steps analogous to sulfonamide synthesis in the target compound. Purity and structure were confirmed via NMR and HRMS, suggesting similar analytical workflows for characterization .
2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid
- Heterocyclic Modifications : Incorporates benzothiazole and thiazole rings, diverging from the sulfonamide/benzene architecture.
- Pharmacological Relevance : Benzothiazole derivatives are associated with antitumor and antimicrobial activities, highlighting how core heterocycle variations dictate biological targeting .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Table 2: Physicochemical Properties
Pharmacological and Crystallographic Considerations
- Hydrogen Bonding: The sulfonamide group in the target compound may form stronger interactions with biological targets compared to benzamide derivatives, as observed in crystal structures of related tetrahydroquinoline analogs (e.g., O–H⋯O and N–H⋯O interactions in ) .
- Bromine’s Role : The 4-bromo substituent may enhance lipophilicity and π-stacking interactions, critical for membrane penetration or target binding .
Biological Activity
The compound 4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C17H22BrN2O2S2
- Molecular Weight : 450.4 g/mol
- Structure : The compound features a bromobenzene ring, a sulfonamide group, and a tetrahydroquinoline moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. The compound under discussion has been evaluated for its effects on various cancer cell lines.
Case Study: Antitumor Efficacy
In a study conducted by Shen et al. (2011), a series of carbazolyl derivatives were synthesized and tested for antitumor activity against human tumor cells, including KB and HepG2/A2 cell lines. While the specific activity of this compound was not directly reported, the structural similarities suggest potential efficacy against similar targets .
The mechanism by which sulfonamide compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes critical for cellular proliferation and survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, disrupting the replication process .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The biological activity of the compound may extend to antibacterial and antifungal effects due to its sulfonamide group.
Case Study: Antimicrobial Efficacy
In a related study on thiadiazole compounds, antimicrobial activities were observed against Staphylococcus aureus and Candida albicans. These findings highlight the potential for similar activities in structurally related compounds like this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications in the substituents on the benzene ring or variations in the tetrahydroquinoline structure can significantly influence potency and selectivity towards specific biological targets.
| Structural Feature | Biological Implication |
|---|---|
| Bromine Substitution | May enhance lipophilicity and cellular uptake |
| Sulfonamide Group | Critical for antibacterial and anticancer activities |
| Tetrahydroquinoline Moiety | Potentially involved in DNA interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
